molecular formula C7H5FN2O B1343658 5-fluoro-1H-indazol-3-ol CAS No. 885519-12-0

5-fluoro-1H-indazol-3-ol

Cat. No. B1343658
M. Wt: 152.13 g/mol
InChI Key: IHVNEPLDGLYBCE-UHFFFAOYSA-N
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Description

5-fluoro-1H-indazol-3-ol is a heterocyclic compound that has gained increasing attention in recent years due to its potential applications in various fields of research and industry. It is a compound with the molecular formula C7H5FN2O .


Synthesis Analysis

The synthesis of 1H-indazoles, including 5-fluoro-1H-indazol-3-ol, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 5-fluoro-1H-indazol-3-ol consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound contains two nitrogen atoms, one of which bears a hydrogen atom .


Chemical Reactions Analysis

The chemical reactions involving 5-fluoro-1H-indazol-3-ol are diverse and include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical And Chemical Properties Analysis

5-fluoro-1H-indazol-3-ol is a solid substance . Its melting point ranges from 119 to 125 °C, and it has a predicted boiling point of 274.9±13.0 °C . The molecular weight of the compound is 136.13 g/mol .

Scientific Research Applications

1. Development of Biheteroaryl Fluorophores

Research by Cheng et al. (2016) explored the creation of a library of biheteroaryl fluorophores through palladium-catalyzed oxidative C-H/C-H cross-coupling. This method enabled the synthesis of Indazo-Fluors, which demonstrate full-color emissions and high quantum yields. Significantly, the study identified a near-infrared (NIR) dye, specifically lighting up mitochondria in living cells, offering potential for in vivo mitochondria imaging due to its superior photostability and low cytotoxicity (Cheng et al., 2016).

2. Inhibitors for d-Amino Acid Oxidase (DAAO)

Szilágyi et al. (2018) investigated 1H-indazol-3-ol derivatives, including 6-fluoro-1H-indazol-3-ol, as inhibitors for d-amino acid oxidase (DAAO). This enzyme is a target in schizophrenia treatment, and the study identified nanomolar inhibitors, which could potentially contribute to new drug candidates (Szilágyi et al., 2018).

3. Synthesis and Properties of 5-Haloindazoles

A study by Schmidt et al. (2007) focused on the synthesis and properties of 5-fluoro-substituted 1,2-dimethyl indazolium-3-carboxylates. These compounds, representing pseudo-cross-conjugated heterocyclic mesomeric betaines, were observed to decarboxylate upon heating, yielding 5-halo-1,2-dimethyl-indazol-3-ylidenes. This process offers insights into the chemical behavior and potential applications of these compounds (Schmidt et al., 2007).

4. Antitumor Activity of 3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide

Hao et al. (2017) synthesized and evaluated the antitumor properties of a compound incorporating a 5-fluoro-1H-indazol-3-ol derivative. The study demonstrated the compound's ability to inhibit the proliferation of some cancer cell lines, suggesting its potential in cancer research (Hao et al., 2017).

Safety And Hazards

5-fluoro-1H-indazol-3-ol is harmful if swallowed and may cause skin and eye irritation as well as respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation .

Future Directions

Given the wide range of pharmacological activities exhibited by indazole-containing compounds, there is considerable interest in developing synthetic approaches to these heterocycles with better biological activities . The future of 5-fluoro-1H-indazol-3-ol research may involve further exploration of its potential applications in various fields of research and industry.

properties

IUPAC Name

5-fluoro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVNEPLDGLYBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646294
Record name 5-Fluoro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-1H-indazol-3-ol

CAS RN

885519-12-0
Record name 5-Fluoro-1,2-dihydro-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Frost, DA DeGoey, L Shi, RJ Gum… - Journal of medicinal …, 2016 - ACS Publications
… The mixture was filtered to obtain the precipitate, 5-fluoro-1H-indazol-3-ol (10 g, 65.7 mmol, 68… To a solution of 5-fluoro-1H-indazol-3-ol (from step 1, 10 g, 65.7 mmol) and Boc 2 O (30.5 …
Number of citations: 29 pubs.acs.org

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